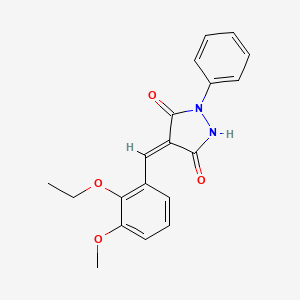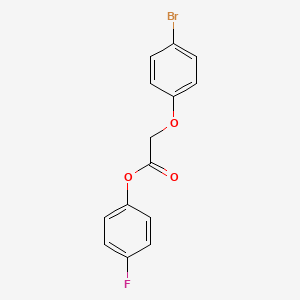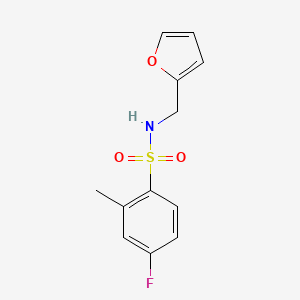![molecular formula C19H15F3O3 B5755969 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMC has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is not fully understood, but it is believed to be mediated through multiple pathways. 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and metabolism. 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which could potentially be beneficial in the treatment of type 2 diabetes. In addition, 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one in lab experiments is its high purity and stability. 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic compound, which means that it can be easily synthesized in large quantities and is not subject to the variability that is often associated with natural compounds. 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is also relatively inexpensive compared to other synthetic compounds, making it an attractive option for researchers with limited budgets. However, one of the limitations of using 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one. Another area of interest is the investigation of the potential synergistic effects of 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one in combination with other drugs or natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-methyl-7-hydroxy coumarin with 3-trifluoromethylbenzyl bromide in the presence of a base. The resulting intermediate is then treated with potassium carbonate and methyl iodide to form the final product, 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one. The yield of 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one obtained through this method is around 50%, and the purity is greater than 95%.
Scientific Research Applications
4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. It has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
4,7-dimethyl-5-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O3/c1-11-6-15(18-12(2)8-17(23)25-16(18)7-11)24-10-13-4-3-5-14(9-13)19(20,21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRABHVCUQVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)